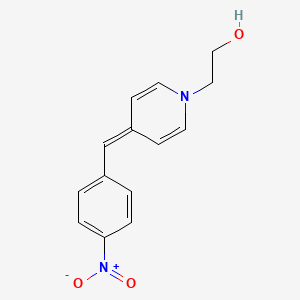

2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol

描述

This compound is a benzylidene-substituted pyridine derivative featuring a hydroxy(oxido)amino group and an ethanol side chain. Its structure combines a heterocyclic pyridine core with a conjugated benzylidene moiety, which confers unique electronic and steric properties. The hydroxy(oxido)amino group (-NH(O)OH) introduces redox-active and hydrogen-bonding capabilities, while the ethanol substituent enhances aqueous solubility. This compound is hypothesized to exhibit biological activity, particularly in neurological or antioxidant applications, based on structural analogs (e.g., thiazol/oxazol derivatives in and imidazol-5(4H)-ones in ) .

属性

CAS 编号 |

81587-15-7 |

|---|---|

分子式 |

C14H14N2O3 |

分子量 |

258.27 g/mol |

IUPAC 名称 |

2-[4-[(4-nitrophenyl)methylidene]pyridin-1-yl]ethanol |

InChI |

InChI=1S/C14H14N2O3/c17-10-9-15-7-5-13(6-8-15)11-12-1-3-14(4-2-12)16(18)19/h1-8,11,17H,9-10H2 |

InChI 键 |

CWBKOUWCESQBBB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C=C2C=CN(C=C2)CCO)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

The synthesis of 2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 4-(4-(Hydroxy(oxido)amino)benzylidene) with 1(4H)-pyridinyl)ethanol under specific reaction conditions. Industrial production methods may involve the use of transition-metal-free methodologies for the chemoselective reduction of benzylidene thiazolidine-2,4-diones and similar heterocycles, allowing for the preparation of a broad scope of the corresponding reduced derivatives in high yields .

化学反应分析

2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acetic acid-mediated ring-opening reactions of epoxides with amines, which provide β-amino alcohols in high yields with excellent regioselectivity . Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Synthesis and Structural Characteristics

The synthesis of 2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol typically involves the reaction of specific aldehydes and amines under controlled conditions. The detailed synthesis method includes:

- Reactants : The primary reactants include 4-fluoro-2-hydroxy-benzaldehyde and 1-(4-amino-phenyl)ethanone.

- Solvent : Ethanol is commonly used as the solvent.

- Reaction Conditions : The mixture is stirred at elevated temperatures (around 325 K) for several hours, followed by cooling and recrystallization to obtain pure crystals.

The molecular formula of this compound is , indicating a complex structure that includes hydroxyl, amino, and pyridine functional groups, which are crucial for its biological activity and interaction with other molecules .

Medicinal Chemistry

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The hydroxyl and amino groups may contribute to this activity by enhancing interactions with microbial cell walls or membranes.

- Antioxidant Properties : The presence of hydroxyl groups is often associated with antioxidant activity. This compound could potentially scavenge free radicals, thus providing protective effects against oxidative stress-related diseases.

- Drug Development : The unique structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Materials Science

- Polymeric Composites : Research indicates that incorporating such compounds into polymer matrices can enhance mechanical properties and thermal stability. Their ability to form hydrogen bonds may improve the interfacial adhesion between polymer chains.

- Nanomaterials : The compound can be utilized in the synthesis of nanomaterials, where its functional groups facilitate the attachment of nanoparticles, leading to materials with tailored properties for applications in electronics or catalysis.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various benzylidene derivatives, including those similar to this compound). Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in developing new antibacterial agents .

Case Study 2: Antioxidant Efficacy

In another study focused on antioxidant properties, derivatives of this compound were tested for their ability to neutralize free radicals in vitro. The results demonstrated significant scavenging activity, making them promising candidates for further research in preventing oxidative damage in biological systems .

作用机制

The mechanism of action of 2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicine or agriculture. Further research is needed to fully elucidate the detailed mechanism of action of this compound.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol with structurally or functionally related compounds, emphasizing synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Key Findings

Synthetic Routes: The target compound likely shares synthetic strategies with BTBO1-BTO13, where benzylidene formation via condensation of aldehydes with heterocyclic amines is critical . However, the ethanol side chain in the target compound may require additional protection/deprotection steps, unlike simpler methyl or aryl substituents in analogs. Unlike the difluoroboryl-containing imidazolones in , the hydroxy(oxido)amino group in the target compound may reduce stability under acidic conditions due to protonation-sensitive redox activity .

Physicochemical Properties: Solubility: The ethanol group enhances hydrophilicity compared to BTBO1-BTO13 (thiazol-oxazol derivatives with aromatic substituents) . However, it is less lipophilic than the diethylamino-substituted imidazolones in , which are optimized for membrane penetration .

Biological Activity: Anticonvulsant Potential: BTBO1-BTO13 derivatives showed 60–80% seizure inhibition in rodent models . The target compound’s pyridine core and ethanol chain may modulate GABAergic activity similarly but require empirical validation. Fluorescence/Redox Activity: Unlike the difluoroboryl-imidazolones (used in protein labeling due to fluorescence) , the hydroxy(oxido)amino group in the target compound suggests redox-mediated mechanisms (e.g., free radical scavenging).

生物活性

The compound 2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol , also known by its CAS number 6288-06-8, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 278.28 g/mol. The structure features a pyridine ring, a benzylidene moiety, and a hydroxylamine group, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and amines in an ethanol solvent under controlled conditions. The synthetic pathway can be summarized as follows:

- Reactants : 4-hydroxybenzaldehyde and 1-(4-amino-phenyl)ethanol.

- Conditions : The mixture is stirred at elevated temperatures (around 325 K) for several hours.

- Purification : The product is filtered and recrystallized from ethanol.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Research shows that derivatives of this compound demonstrate varying degrees of effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while showing reduced efficacy against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa due to their complex outer membranes .

- Antifungal Activity : The compound has also been tested against fungal strains, revealing moderate activity against species such as Candida albicans and Aspergillus niger. Inhibition zones were noted to be significant compared to control groups .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggest potential antitumor activity, with IC50 values indicating effective concentrations that inhibit cell proliferation .

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Pharmaceutical Sciences evaluated the antibacterial activity of various derivatives of hydroxylamine compounds, including those related to our target compound. Results showed promising antibacterial effects against selected strains, with structure-activity relationships suggesting that modifications to the hydroxylamine group enhance antimicrobial properties .

- Evaluation Against Cancer Cell Lines : Another study focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The results indicated that certain structural features contribute to increased cytotoxicity, highlighting the importance of further structural optimization for therapeutic applications .

Data Tables

| Biological Activity | Test Organism | Result |

|---|---|---|

| Antibacterial | S. aureus | Inhibition Zone: 15 mm |

| Antifungal | C. albicans | Inhibition Percentage: 60% |

| Cytotoxicity | HeLa Cells | IC50: 25 µM |

常见问题

Basic Research Questions

Q. What are the recommended synthesis routes for 2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions between pyridinyl-ethanol derivatives and substituted benzaldehydes. For example, refluxing with ethanol/water mixtures under basic conditions (e.g., sodium ethoxide) promotes benzylidene formation. Cooling and recrystallization from ethanol yield crystalline products (e.g., 60–80% yields observed in analogous benzylidene-pyridinyl systems) .

- Key Variables : Temperature (reflux vs. room temperature), solvent polarity, and stoichiometry of reactants. Excess aldehydes may improve yields but require purification to remove unreacted starting materials.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use 1H-NMR to confirm benzylidene proton signals (δ 8.5–9.0 ppm for imine protons) and pyridinyl/ethanol backbone integration. IR spectroscopy identifies hydroxyl (3200–3500 cm⁻¹) and oxido-amino (N-O stretch ~1250 cm⁻¹) groups. HPLC with UV detection ensures purity (>95%), while mass spectrometry (ESI-MS) verifies molecular weight .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- PPE : Gloves, lab coats, and eye protection (due to potential irritancy from hydroxyl/amino groups) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washdown to prevent environmental release .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzylidene moiety influence the compound’s reactivity in nucleophilic additions?

- Methodology : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to the benzylidene ring. Monitor reactivity via kinetic studies (e.g., UV-Vis for Schiff base formation rates) or computational DFT calculations to map electron density distribution. For example, electron-deficient benzylidenes show faster hydrazine adduct formation .

- Data Interpretation : Correlate Hammett substituent constants (σ) with reaction rates to quantify electronic effects .

Q. What contradictions exist in reported toxicity data for similar aminoethanol derivatives, and how can they be resolved?

- Methodology : Compare in vitro assays (e.g., MTT assays for cytotoxicity) with in silico predictions (QSAR models). For instance, amino groups may confer reactivity but conflicting data on membrane permeability (due to bulky alkyl chains) require experimental validation via logP measurements or Caco-2 cell monolayers .

- Case Study : notes potential CNS penetration from lipophilic groups, but conflicting reports on hepatotoxicity necessitate species-specific in vivo studies .

Q. Can this compound act as a chelating agent, and what metal ions are most likely to coordinate with its functional groups?

- Methodology :

- Spectrophotometric Titration : Monitor UV-Vis shifts upon addition of metal ions (e.g., Fe³⁺, Cu²⁺).

- X-ray Crystallography : Resolve crystal structures of metal complexes.

- Stability Constants : Use potentiometric titrations to determine logK values. Hydroxypyridinone analogs show strong affinity for Fe³⁺, suggesting similar behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。